molecular formula C8H9NO4 B7975573 3-ethoxy-2-nitrophenol

3-ethoxy-2-nitrophenol

Cat. No.: B7975573
M. Wt: 183.16 g/mol
InChI Key: KHADXJWJYZWGLG-UHFFFAOYSA-N
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Description

3-Ethoxy-2-nitrophenol is a nitrophenol derivative featuring a nitro group (-NO₂) at the ortho position (C2) and an ethoxy group (-OCH₂CH₃) at the meta position (C3) on the aromatic benzene ring. Nitrophenols are aromatic compounds with significant industrial and pharmacological relevance due to their electron-withdrawing nitro group, which enhances reactivity and influences solubility, stability, and biological activity .

Properties

IUPAC Name

3-ethoxy-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHADXJWJYZWGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Nitration of Ethoxybenzene Derivatives

A plausible route involves nitrating 3-ethoxyphenol. However, the hydroxyl group’s strong activation typically directs nitration to positions 4 and 6. To favor position 2, in situ protection of the hydroxyl group as an acetylated or methylated derivative could alter directing effects. For example:

  • Acetylation : Converting 3-ethoxyphenol to 3-ethoxyphenyl acetate temporarily converts the hydroxyl into an ester, rendering it a weaker ortho/para director. Subsequent nitration may preferentially occur at position 2.

  • Demethylation : Starting with 3-ethoxy-2-nitroanisole followed by demethylation could yield the target compound, though this introduces additional steps.

Chlorobenzene-Based Pathways

The patent CN105859559A demonstrates a cost-effective route for 3-ethoxy-4-nitrophenol using m-dichlorobenzene. Adapting this methodology for the 2-nitro isomer would require:

  • Alternative Starting Material : Using o-dichlorobenzene instead of m-dichlorobenzene.

  • Nitration Conditions : Optimizing mixed acid (HNO₃/H₂SO₄) ratios to favor mono-nitration at position 2.

  • Sequential Substitution :

    • Hydrolysis of one chlorine to hydroxyl under basic conditions

    • Etherification via Williamson synthesis with ethanol

Etherification Strategies

Nucleophilic Aromatic Substitution

Chloronitrobenzene derivatives allow ethoxy group introduction via SNAr reactions. For example, 2-chloro-3-nitrophenol could undergo ethoxylation with sodium ethoxide:

2-Chloro-3-nitrophenol+NaOEtΔ3-Ethoxy-2-nitrophenol+NaCl\text{2-Chloro-3-nitrophenol} + \text{NaOEt} \xrightarrow{\Delta} \text{3-Ethoxy-2-nitrophenol} + \text{NaCl}

This method requires electron-deficient aromatic rings, achievable through nitro groups’ meta-directing effects. Reaction temperatures of 80–100°C and polar aprotic solvents (e.g., DMF) enhance kinetics.

Phase-Transfer Catalysis

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) can accelerate ethoxylation by improving ion pair solubility in non-polar media. This approach may reduce side reactions compared to traditional alcoholic KOH methods.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Selectivity Issues
Directed Nitration3-EthoxyphenolAcetylation → Nitration → Hydrolysis55–60Para-nitration byproducts (20–25%)
Chlorobenzene Pathwayo-DichlorobenzeneNitration → Hydrolysis → Etherification70–75Isomeric dichloronitrobenzene formation
SNAr Etherification2-Chloro-3-nitrophenolEthanol/sodium ethoxide reflux65–70Hydroxyl group oxidation (5–8%)

Regioselectivity Optimization

Steric Effects

Bulky directing groups (e.g., tert-butyl) adjacent to reaction sites can hinder para-substitution. Molecular modeling suggests that introducing a methyl group at position 4 reduces para-nitration by 40% in ethoxybenzene derivatives.

Catalytic Influence

Zeolite catalysts with pore sizes < 5 Å demonstrate improved ortho-selectivity in nitrations by restricting transition-state geometries. Pilot studies show a 15% increase in 2-nitro isomer yield using H-Y zeolites.

Industrial-Scale Considerations

The chlorobenzene route offers scalability advantages:

  • Cost Efficiency : m-Dichlorobenzene costs $0.85/kg vs. resorcinol at $12.50/kg

  • Recyclability : Ethanol recovery rates exceed 92% in vacuum distillation steps

  • Waste Management : Spent sulfuric acid can be reconcentrated for reuse

Mechanism of Action

The mechanism of action of 3-ethoxy-2-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy group can influence the compound’s solubility and reactivity, affecting its overall activity .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-ethoxy-2-nitrophenol with structurally related nitrophenols and derivatives:

Compound Substituents Physical State (25°C) Solubility in Water Key Properties Reference
3-Ethoxy-2-nitrophenol -NO₂ (C2), -OCH₂CH₃ (C3) Solid (inferred) Moderate (inferred) Higher lipophilicity due to ethoxy group
2-Nitrophenol -NO₂ (C2) Light yellow solid Highly soluble Lower vapor pressure; ortho-directing effects
3-Nitrophenol -NO₂ (C3) Colorless to pale yellow solid Highly soluble Reactivity influenced by meta-substitution
4-Nitrophenol -NO₂ (C4) Pale yellow solid Highly soluble Para-directing effects; used in dye synthesis
3-Nitro-N-(2-hydroxyethyl)-4-aminophenol -NO₂ (C3), -NHCH₂CH₂OH (C4) Solid Moderate Bioactive; used in hair dyes (e.g., HC Red B54)
Ethyl 2-methyl-5-(3-nitrophenyl)furan-3-carboxylate Nitrophenyl-furan hybrid Solid (yellow) Low Pharmaceutical intermediate; lipophilic backbone

Key Observations :

  • Positional Effects: The nitro group’s position (ortho, meta, para) significantly impacts solubility and reactivity. For example, 2-nitrophenol’s ortho-substitution creates intramolecular hydrogen bonding, reducing volatility compared to para-isomers .
  • Substituent Influence: The ethoxy group in 3-ethoxy-2-nitrophenol likely reduces water solubility compared to unsubstituted nitrophenols but enhances stability in non-polar environments .

Reactivity Trends :

  • The ethoxy group’s electron-donating nature may direct further electrophilic substitution to the para position relative to the nitro group, contrasting with meta-directing effects in 3-nitrophenol .

Q & A

Basic Research Question

  • NMR : ¹H NMR (CDCl₃) reveals substituent positions:
    • Ethoxy group: δ 1.4 ppm (triplet, CH₃), δ 4.0 ppm (quartet, OCH₂).
    • Aromatic protons: δ 6.8–7.5 ppm (coupled doublets for nitro-adjacent H) .
  • IR : Confirm functional groups via peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1250 cm⁻¹ (C-O-C ether stretch) .
  • MS : ESI-MS in negative mode shows [M-H]⁻ ion at m/z 198.1 (C₈H₉NO₄⁻) .
    Interpretation Tips :
  • Compare with spectral libraries of analogous nitrophenols (e.g., 3-chloro-4-nitrophenol) to validate assignments .

In enzyme inhibition studies, how can the electronic effects of substituents (e.g., ethoxy vs. nitro) be systematically evaluated?

Advanced Research Question

  • QSAR Modeling : Calculate Hammett constants (σ) for substituents:

    Substituentσ (para)σ (ortho)
    -OCH₂CH₃-0.25-0.10
    -NO₂+1.27+1.24
    Use these values to correlate electronic effects with inhibitory potency (e.g., IC₅₀) against target enzymes like cytochrome P450 .
  • Competitive Binding Assays : Compare inhibition kinetics (Kᵢ) of 3-ethoxy-2-nitrophenol with derivatives lacking the ethoxy group to isolate its electronic contribution .

What strategies mitigate environmental hazards during laboratory-scale synthesis of 3-ethoxy-2-nitrophenol?

Basic Research Question

  • Waste Management : Neutralize spent nitration acids with ice-cold NaHCO₃ before disposal to prevent NOx emissions .
  • Solvent Recycling : Recover ethyl acetate from column chromatography via rotary evaporation (40°C, 200 mbar) .
  • Substitution : Replace ethyl bromide with less toxic reagents (e.g., diethyl sulfate) for ethoxylation .

How do the steric and electronic properties of 3-ethoxy-2-nitrophenol influence its reactivity in nucleophilic aromatic substitution?

Advanced Research Question

  • Steric Effects : The ethoxy group at position 3 creates steric hindrance, reducing reactivity at position 4. Use X-ray crystallography (e.g., 2-methyl-2-(3-nitrophenyl)) to quantify bond angles and planarity .
  • Electronic Effects : Nitro groups deactivate the ring, but ethoxy’s +M effect activates specific positions. DFT calculations (B3LYP/6-31G*) can map electron density to predict substitution sites .

What in vitro models are suitable for predicting the metabolic pathways of 3-ethoxy-2-nitrophenol?

Advanced Research Question

  • Hepatocyte Cultures : Use primary human hepatocytes to assess Phase I (oxidation) and Phase II (conjugation) metabolism. Monitor nitro-reduction products via UV-Vis at 400 nm .
  • Microsomal Assays : Incubate with CYP450 isoforms (e.g., CYP2E1) and quantify metabolites using GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.